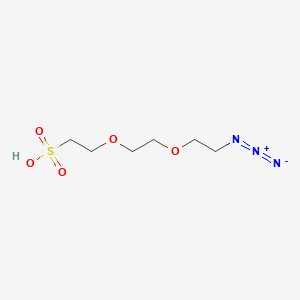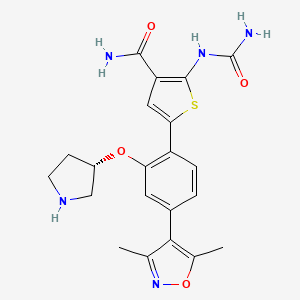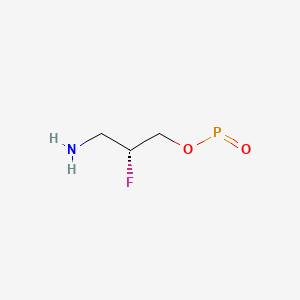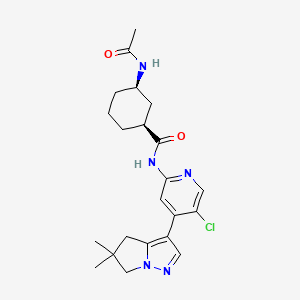
Azido-PEG2-sulfonic acid
Descripción general
Descripción
Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent can support polypeptide synthesis, graft polymer compounds, PEG-modified functional coatings for new materials, etc .
Synthesis Analysis
Azido-PEG2-sulfonic acid is a reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Structure Analysis
The molecular formula of Azido-PEG2-sulfonic acid is C6H13N3O5S . It has a molecular weight of 239.3 g/mol .
Chemical Reactions Analysis
The azide group in Azido-PEG2-sulfonic acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Physical And Chemical Properties Analysis
Azido-PEG2-sulfonic acid has a molecular weight of 239.3 g/mol . The hydrophilic PEG spacer increases its solubility in aqueous media .
Aplicaciones Científicas De Investigación
Click Chemistry
Azido-PEG2-sulfonic acid contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the field of Click Chemistry, a reliable method for rapidly generating diverse molecular systems.
Bio-conjugation
Azido-PEG2-sulfonic acid is a non-cleavable linker for bio-conjugation . It can be used to attach various biomolecules together, such as proteins, peptides, or nucleic acids, which is crucial in the development of drugs, therapeutic proteins, and diagnostic tools.
Solubility Enhancement
The hydrophilic PEG spacer in Azido-PEG2-sulfonic acid increases solubility in aqueous media . This property is beneficial in drug delivery systems where improving the solubility of therapeutic agents can enhance their bioavailability and efficacy.
Formation of Stable Amide Bonds
The terminal carboxylic acid of Azido-PEG2-sulfonic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is widely used in peptide synthesis and protein conjugation.
Polypeptide Synthesis Support
Azido-PEG2-sulfonic acid can support polypeptide synthesis . The PEG linker can be used to attach a polypeptide to a solid support, facilitating the synthesis process.
Graft Polymer Compounds
Azido-PEG2-sulfonic acid can be used to graft polymer compounds . The PEG linker can be used to attach functional groups to polymers, creating new materials with desired properties.
PEG-modified Functional Coatings
Azido-PEG2-sulfonic acid can be used to create PEG-modified functional coatings for new materials . These coatings can improve the surface properties of materials, such as biocompatibility, resistance to protein adsorption, and resistance to cell adhesion.
Mecanismo De Acción
Target of Action
Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The primary targets of Azido-PEG2-sulfonic acid are molecules containing alkyne groups . The azide group in the compound can react with these alkyne groups through a process known as Click Chemistry .
Mode of Action
The azide group in Azido-PEG2-sulfonic acid enables it to undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction results in the formation of a stable triazole linkage .
Biochemical Pathways
Azido-PEG2-sulfonic acid is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The exact biochemical pathways affected by Azido-PEG2-sulfonic acid would depend on the specific target proteins involved.
Pharmacokinetics
The hydrophilic PEG spacer in Azido-PEG2-sulfonic acid increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Azido-PEG2-sulfonic acid’s action is the formation of a stable triazole linkage with alkyne-containing molecules . This can be utilized in various applications, such as the synthesis of PROTACs , polypeptide synthesis, graft polymer compounds, and PEG-modified functional coatings for new materials .
Action Environment
The action of Azido-PEG2-sulfonic acid can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .
Direcciones Futuras
Azido-PEG2-sulfonic acid is a versatile reagent that can be used in various applications, including the synthesis of PROTACs . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This opens up possibilities for its use in the development of new materials and in drug discovery .
Propiedades
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOYHHTRHXIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)

![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)



![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)


